Cas no 2228554-06-9 (4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol)

4-Amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol is a functionalized cyclohexane derivative featuring both amino and hydroxyl groups, making it a versatile intermediate in organic synthesis. The cyclopropylpropyl substituent introduces steric and electronic effects that can influence reactivity and selectivity in chemical transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where its rigid cyclohexane backbone and polar functional groups enable the development of bioactive molecules. Its structural features may also facilitate studies in conformational analysis and stereochemistry. The presence of primary amine and alcohol functionalities allows for further derivatization, enhancing its utility in multi-step synthetic routes.
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol structure
2228554-06-9 structure
商品名:4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
CAS番号:2228554-06-9
MF:C12H23NO
メガワット:197.317123651505
CID:5963621
PubChem ID:165712092

4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

    • 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
    • EN300-1731899
    • 2228554-06-9
    • インチ: 1S/C12H23NO/c1-9(10-2-3-10)8-12(13)6-4-11(14)5-7-12/h9-11,14H,2-8,13H2,1H3
    • InChIKey: FVFNMZPCWHXYQM-UHFFFAOYSA-N
    • ほほえんだ: OC1CCC(CC1)(CC(C)C1CC1)N

計算された属性

  • せいみつぶんしりょう: 197.177964357g/mol
  • どういたいしつりょう: 197.177964357g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 46.2Ų

4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1731899-2.5g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
2.5g
$3988.0 2023-09-20
Enamine
EN300-1731899-10g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
10g
$8749.0 2023-09-20
Enamine
EN300-1731899-1g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
1g
$2035.0 2023-09-20
Enamine
EN300-1731899-1.0g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
1g
$2035.0 2023-06-04
Enamine
EN300-1731899-5.0g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
5g
$5900.0 2023-06-04
Enamine
EN300-1731899-5g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
5g
$5900.0 2023-09-20
Enamine
EN300-1731899-0.25g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
0.25g
$1872.0 2023-09-20
Enamine
EN300-1731899-10.0g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
10g
$8749.0 2023-06-04
Enamine
EN300-1731899-0.5g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
0.5g
$1954.0 2023-09-20
Enamine
EN300-1731899-0.05g
4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol
2228554-06-9
0.05g
$1709.0 2023-09-20

4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol 関連文献

4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-olに関する追加情報

Professional Introduction to 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol (CAS No: 2228554-06-9)

4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol, identified by the Chemical Abstracts Service Number (CAS No) 2228554-06-9, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a cyclohexane core substituted with an amino group and a 2-cyclopropylpropyl side chain, has garnered attention due to its structural complexity and potential biological activity. The unique arrangement of functional groups in this compound makes it a promising candidate for further investigation in drug discovery and development.

The structural framework of 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol consists of a rigid cyclohexane ring, which is a common motif in many biologically active molecules. The presence of an amino group at the 4-position introduces basicity, allowing for potential interactions with acidic moieties in biological targets. Additionally, the 2-cyclopropylpropyl side chain adds steric bulk and complexity, which can influence both the solubility and binding affinity of the compound. Such structural features are often exploited to modulate pharmacokinetic properties and enhance target specificity.

In recent years, there has been growing interest in the development of novel scaffolds that can interact with biological targets in unique ways. The cyclohexane derivative 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol represents an example of such a scaffold. Its ability to adopt multiple conformations due to the flexibility of the cyclohexane ring may provide opportunities for designing molecules with enhanced binding affinity and selectivity. This conformational flexibility is particularly relevant in the context of protein-ligand interactions, where precise alignment and binding are crucial for therapeutic efficacy.

One of the most exciting aspects of 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol is its potential as a building block for more complex drug candidates. The presence of both an amino group and a hydroxyl group provides multiple sites for chemical modification, enabling chemists to explore diverse chemical space. This versatility is highly valuable in medicinal chemistry, where the optimization of lead compounds often involves the introduction or modification of functional groups to improve potency, selectivity, and pharmacokinetic profiles.

Recent advancements in computational chemistry have further enhanced the utility of compounds like 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol. Molecular modeling techniques, such as molecular dynamics simulations and docking studies, have enabled researchers to predict how this molecule might interact with biological targets at an atomic level. These predictions can guide experimental efforts by identifying key interactions and providing insights into potential binding modes. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the process of identifying promising candidates for further development.

The potential biological activity of 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol has not yet been fully elucidated, but its structural features suggest several possible applications. For instance, the amino group could allow for interactions with enzymes or receptors that typically bind small-molecule inhibitors. The cyclohexane ring and its substituents may also contribute to favorable pharmacokinetic properties, such as improved solubility or metabolic stability. These factors make it an attractive candidate for further exploration in both academic research and industrial drug development.

In conclusion, 4-amino-4-(2-cyclopropylpropyl)cyclohexan-1-ol (CAS No: 2228554-06-9) represents a promising compound with significant potential in pharmaceutical chemistry. Its unique structural features, combined with its versatility as a chemical scaffold, make it an interesting subject for further research. As our understanding of biological targets continues to grow and computational tools become more sophisticated, compounds like this one are likely to play an increasingly important role in the discovery and development of new therapeutics.

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